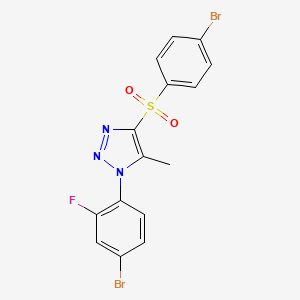
1-(4-bromo-2-fluorophenyl)-4-(4-bromobenzenesulfonyl)-5-methyl-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromo-2-fluorophenyl)-4-(4-bromobenzenesulfonyl)-5-methyl-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-(4-bromo-2-fluorophenyl)-4-(4-bromobenzenesulfonyl)-5-methyl-1H-1,2,3-triazole is not fully understood. However, it is believed to exert its inhibitory activity by binding to the active site of the target enzyme and preventing its normal function. This results in the disruption of various cellular processes, ultimately leading to cell death.
Biochemical and Physiological Effects
1-(4-bromo-2-fluorophenyl)-4-(4-bromobenzenesulfonyl)-5-methyl-1H-1,2,3-triazole has been shown to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit fungal and bacterial growth, and reduce inflammation. However, further studies are needed to fully understand its effects on different biological systems.
Advantages and Limitations for Lab Experiments
1-(4-bromo-2-fluorophenyl)-4-(4-bromobenzenesulfonyl)-5-methyl-1H-1,2,3-triazole has several advantages for lab experiments. It is relatively easy to synthesize, has a high purity, and exhibits potent inhibitory activity against various enzymes. However, its limitations include its potential toxicity and the need for further studies to fully understand its effects on different biological systems.
Future Directions
There are several future directions for the study of 1-(4-bromo-2-fluorophenyl)-4-(4-bromobenzenesulfonyl)-5-methyl-1H-1,2,3-triazole. One potential direction is the development of more potent and selective inhibitors of specific enzymes. Additionally, further studies are needed to fully understand its effects on different biological systems and to determine its potential applications in the treatment of various diseases. Finally, the development of new synthetic methods that are more efficient and sustainable is also an area of future research.
Synthesis Methods
The synthesis of 1-(4-bromo-2-fluorophenyl)-4-(4-bromobenzenesulfonyl)-5-methyl-1H-1,2,3-triazole involves the reaction of 4-bromo-2-fluoroaniline with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then reacted with sodium azide in the presence of a copper catalyst to yield the final product. The synthesis method is relatively simple and yields a high purity product.
Scientific Research Applications
1-(4-bromo-2-fluorophenyl)-4-(4-bromobenzenesulfonyl)-5-methyl-1H-1,2,3-triazole has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess potent inhibitory activity against various enzymes such as carbonic anhydrase, histone deacetylase, and phosphodiesterase. Additionally, it exhibits promising anticancer, antifungal, and antibacterial activity.
properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-4-(4-bromophenyl)sulfonyl-5-methyltriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Br2FN3O2S/c1-9-15(24(22,23)12-5-2-10(16)3-6-12)19-20-21(9)14-7-4-11(17)8-13(14)18/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYPNPQSRCESCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=C(C=C(C=C2)Br)F)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Br2FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromo-2-fluorophenyl)-4-(4-bromobenzenesulfonyl)-5-methyl-1H-1,2,3-triazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]ethyl]benzoic acid](/img/structure/B2920493.png)

![2-Chloro-N-[1-(1-methyl-1,2,4-triazol-3-yl)ethyl]propanamide](/img/structure/B2920496.png)
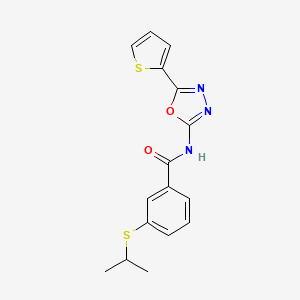
![2-imino-10-methyl-1-(2-morpholinoethyl)-5-oxo-N-(1-phenylethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2920499.png)

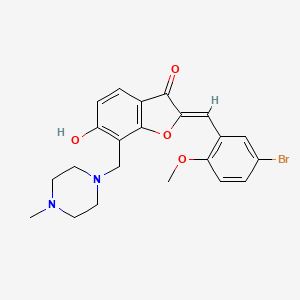
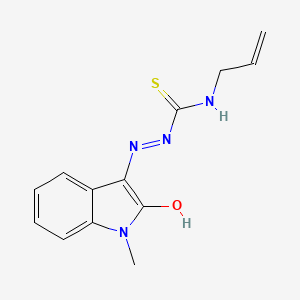
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2920506.png)
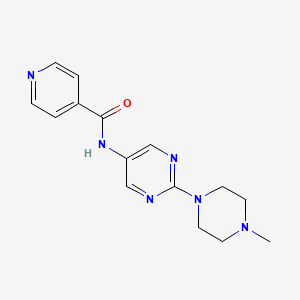
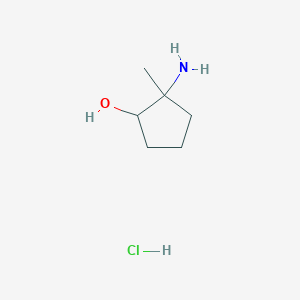
![4-[[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B2920509.png)
